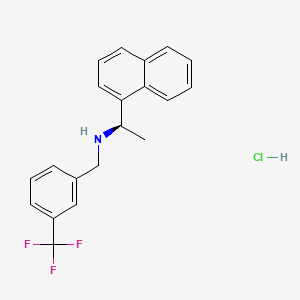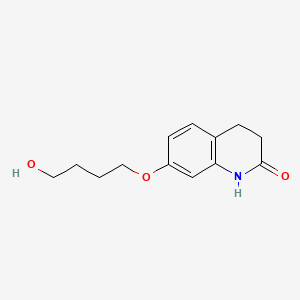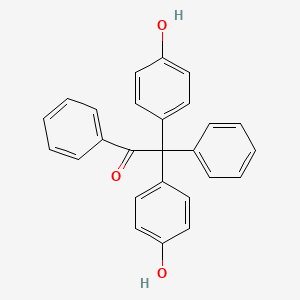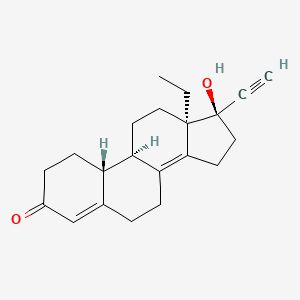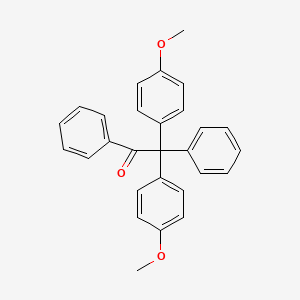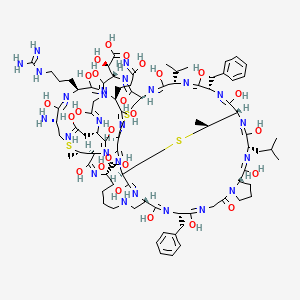
Duramycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Duramycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Interaction with Membranes
Duramycin B, a polypeptide antibiotic, interacts with cell membranes. It induces aggregation of lipid vesicles containing specific phospholipids and inhibits ATP-dependent calcium uptake in sarcoplasmic reticulum vesicles. This indicates its potential in studying membrane dynamics and functions in various cells (Navarro et al., 1985).
Role in Peptide Biosynthesis
The peptide shows interesting characteristics in its biosynthesis, particularly in the formation of lysinoalanine. This process involves specific enzymatic reactions that could be significant in understanding peptide biosynthesis and post-translational modifications (An et al., 2018).
Effects on Cardiac Ion Channels
Duramycin B has been studied for its effects on voltage-gated ion channels in the heart. While it does not affect these channels at low concentrations, higher concentrations can impact the function of these channels. This suggests its relevance in cardiovascular research, particularly in understanding the biophysical properties of cardiac membranes (Zebedin et al., 2008).
Insights into Its Biosynthesis
Research into the biosynthesis of Duramycin B has revealed important details about the biosynthetic gene cluster and machinery. This information is valuable for understanding the natural product synthesis and potentially for engineering novel compounds (Huo et al., 2016).
Interaction with Bacterial Cell Envelope
Duramycin B's interaction with the bacterial cell envelope and its selectivity and mode of action on bacteria have been a subject of study. This research offers insights into antimicrobial action and the development of selective antibacterial agents (Hasim et al., 2018).
Antiproliferative Properties
Studies have demonstrated that Duramycin B exhibits antiproliferative properties and can induce apoptosis in tumor cells. This suggests its potential use in cancer research, particularly in understanding cell death mechanisms and developing anticancer strategies (Yates et al., 2012).
Curvature-dependent Recognition of Lipids
Duramycin B shows curvature-dependent recognition of ethanolamine phospholipids, a property that can be exploited in studies of lipid membranes and their dynamics. This aspect could be particularly useful in research related to membrane curvature and lipid-protein interactions (Iwamoto et al., 2007).
Effects on Mitochondrial Structure and Function
Duramycin B's effects on mitochondrial structure and function have been explored, indicating its potential role in studies of cellular bioenergetics and mitochondrial diseases (Sokolove et al., 1988).
properties
CAS RN |
132246-31-2 |
|---|---|
Product Name |
Duramycin B |
Molecular Formula |
C86H127N25O25S3 |
Molecular Weight |
2007.292 |
InChI |
InChI=1S/C86H127N25O25S3/c1-40(2)29-50-72(121)108-65-43(6)139-39-57-77(126)103-54(75(124)100-51(30-44-17-9-7-10-18-44)69(118)95-35-62(115)111-28-16-23-58(111)79(128)101-50)33-92-26-14-13-21-49(84(133)134)99-82(131)64-42(5)138-36-46(87)68(117)97-47(22-15-27-93-86(90)91)70(119)98-48(24-25-59(88)112)71(120)104-55(76(125)105-57)37-137-38-56(106-81(130)63(41(3)4)107-73(122)52(102-83(65)132)31-45-19-11-8-12-20-45)78(127)110-66(67(116)85(135)136)80(129)94-34-61(114)96-53(32-60(89)113)74(123)109-64/h7-12,17-20,40-43,46-58,63-67,92,116H,13-16,21-39,87H2,1-6H3,(H2,88,112)(H2,89,113)(H,94,129)(H,95,118)(H,96,114)(H,97,117)(H,98,119)(H,99,131)(H,100,124)(H,101,128)(H,102,132)(H,103,126)(H,104,120)(H,105,125)(H,106,130)(H,107,122)(H,108,121)(H,109,123)(H,110,127)(H,133,134)(H,135,136)(H4,90,91,93)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,63-,64+,65+,66-,67+/m0/s1 |
InChI Key |
ZHLSUKYWIDCDAA-JCDXYFDJSA-N |
SMILES |
CC1C2C(=NC(C(=NC(C(=NC3CSCC4C(=NC(CS1)C(=NC(CNCCCCC(N=C(C(C(SCC(C(=NC(C(=NC(C(=N4)O)CCC(=N)O)O)CCCNC(=N)N)O)N)C)N=C(C(N=C(CN=C(C(N=C3O)C(C(=O)O)O)O)O)CC(=N)O)O)O)C(=O)O)C(=NC(C(=NCC(=O)N5CCCC5C(=NC(C(=N2)O)CC(C)C)O)O)CC6=CC=CC=C6)O)O)O)O)C(C)C)O)CC7=CC=CC=C7)O |
synonyms |
duramycin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



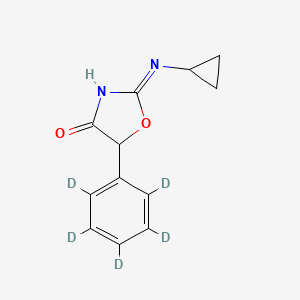

![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)

